Methyl [(4-methylphenyl)sulfonyl]acetate
Overview
Description
“Methyl [(4-methylphenyl)sulfonyl]acetate” is a chemical compound with the linear formula C10H11NO5S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular formula of “Methyl [(4-methylphenyl)sulfonyl]acetate” is C10H11NO5S . The molecular weight is 257.267 .Physical And Chemical Properties Analysis
“Methyl [(4-methylphenyl)sulfonyl]acetate” is a clear colorless to yellow liquid after melting . It has a molecular weight of 257.267 .Scientific Research Applications
Herbicide Resistance and Biochemical Insights
- Methyl [(4-methylphenyl)sulfonyl]acetate and related sulfonylurea compounds have been studied for their interaction with acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids in organisms ranging from bacteria to higher plants. Research has identified mutations in the ALS gene that confer resistance to sulfonylurea herbicides, such as sulfometuron methyl, highlighting a method for developing herbicide-resistant crops and understanding herbicide action at a molecular level (Yadav et al., 1986).
Chemical Synthesis and Organic Transformations
- The compound's utility extends to organic chemistry, where it serves as a precursor or intermediate in the synthesis of various chemically and biologically active compounds. For instance, research has explored the synthesis of anti-inflammatory drugs and the selective inhibition of cyclooxygenase enzymes, demonstrating the compound's relevance in developing therapeutic agents (Harrak et al., 2010).
Catalysis and Oxidative Transformations
- In the realm of catalysis, studies have utilized Methyl [(4-methylphenyl)sulfonyl]acetate derivatives for the selective oxidation of sulfides to sulfoxides, a critical reaction in the synthesis of fine chemicals and pharmaceuticals. This research provides insights into the development of more efficient and selective catalysts for important chemical transformations (Brinksma et al., 2001).
Analytical Chemistry and Method Development
- The compound has also found applications in analytical chemistry, where it's used in the development of methods for amino acid analysis. This highlights its role in enhancing the accuracy and efficiency of biochemical assays (Moore, 1968).
Environmental Chemistry and Pollutant Degradation
- Environmental studies have investigated the degradation and transformation of methylthio- and methylsulfonyl-derivatives of polychlorinated biphenyls (PCBs), indicating the potential for using such compounds in the remediation of persistent organic pollutants (Bergman & Wachtmeister, 1978).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(4-methylphenyl)sulfonylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-8-3-5-9(6-4-8)15(12,13)7-10(11)14-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUZMDKWJWSBCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964653 | |
Record name | Methyl (4-methylbenzene-1-sulfonyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00964653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [(4-methylphenyl)sulfonyl]acetate | |
CAS RN |
50397-64-3 | |
Record name | Methyl ((4-methylphenyl)sulfonyl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050397643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (4-methylbenzene-1-sulfonyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00964653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.